![molecular formula C16H13ClN4O3S B2438543 (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797887-66-1](/img/structure/B2438543.png)

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

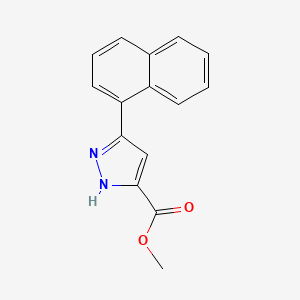

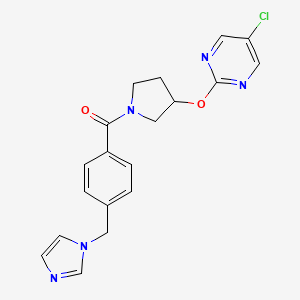

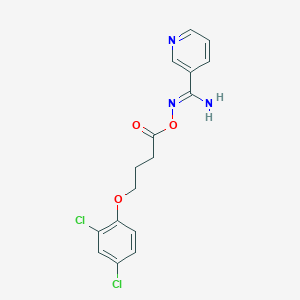

The compound “(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone” is a highly functionalized compound . It is part of the 1,2,3-triazole family, which is known for its myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of copper-catalyzed click reactions of azides with alkynes . A series of similar compounds have been successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR can be used .Chemical Reactions Analysis

The chemical reactions involving this compound often involve the 1,2,3-triazole ring system. This system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups . The 1H-NMR spectrum can provide information about the hydrogen atoms in the compound .Scientific Research Applications

Antibacterial Activity

The 1,2,3-triazole ring system, which can be readily synthesized via copper-catalyzed click reactions, has been investigated for its antibacterial potential. This compound may inhibit bacterial growth by targeting specific enzymes or cellular processes. Researchers have explored its efficacy against various bacterial strains, shedding light on its potential as a novel antibacterial agent .

Antimalarial Properties

Malaria remains a significant global health challenge. Compounds with antimalarial activity are crucial for combating this disease. The 1,2,3-triazole moiety has been associated with antimalarial effects, and studies have evaluated the efficacy of our compound against Plasmodium species. Understanding its mechanism of action and potential synergies with existing antimalarial drugs is essential .

Antiviral Applications

Viruses pose a constant threat to human health, and novel antiviral agents are continually sought. The 1,2,3-triazole scaffold has demonstrated antiviral activity against various viruses, including herpesviruses, influenza, and HIV. Investigating the compound’s interactions with viral proteins and its impact on viral replication could lead to promising therapeutic strategies .

Drug Discovery for Alzheimer’s Disease

Alzheimer’s disease (AD) is characterized by memory loss and cognitive decline. Acetylcholinesterase (AChE) inhibitors are used to manage AD symptoms. Computational studies have explored the interaction of our compound with AChE, a critical enzyme involved in neurotransmitter regulation. Investigating its drug-likeness and pharmacokinetic properties provides insights for developing new therapeutic options against neurodegeneration .

Supramolecular Chemistry and Materials Science

The 1,2,3-triazole ring system has applications beyond biological activity. It plays a role in supramolecular chemistry, where it forms stable complexes with metal ions or other molecules. Additionally, researchers have incorporated triazole-based compounds into materials science, such as polymers, sensors, and catalysts. These applications highlight the versatility of our compound .

Fluorescent Imaging and Chemical Biology

Fluorescent probes are essential tools for visualizing biological processes. The 1,2,3-triazole scaffold can be modified to create fluorescent derivatives. Researchers have explored its use in cellular imaging, protein labeling, and tracking specific biomolecules. Understanding its photophysical properties and cellular uptake mechanisms contributes to chemical biology research .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for this compound could involve further structural optimization for the design and development of more selective and potent anticancer molecules . Other potential directions could involve further exploration of its α-glucosidase inhibition, anticancer, and antioxidant activities .

properties

IUPAC Name |

2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENFIBGOVZPRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((Z)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2438460.png)

![5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2438461.png)

![4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2438463.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2438466.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2438469.png)

![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2438471.png)

![(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2438475.png)

![2-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2438476.png)

![3-(4-Fluorophenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2438478.png)

![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2438482.png)